![molecular formula C10H7BrOS B6383114 3-Bromo-5-(thiophen-2-yl)phenol, 95% CAS No. 1261924-75-7](/img/structure/B6383114.png)
3-Bromo-5-(thiophen-2-yl)phenol, 95%
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Overview
Description
3-Bromo-5-(thiophen-2-yl)phenol, 95% (3-Br-5-TPhP) is an organic compound of phenol and thiophene, widely used in scientific research. It is a white solid, soluble in water and has a melting point of about 160°C. It is a useful reagent for organic synthesis and has been widely used in the synthesis of various compounds. In addition, it has been used in the development of a variety of analytical methods and has been studied for its potential applications in the fields of medicine, agriculture, and biochemistry.
Scientific Research Applications
3-Bromo-5-(thiophen-2-yl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a model compound for the study of the reactivity of heterocyclic compounds. It has also been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and pesticides. In addition, it has been used in the development of analytical methods for the determination of biological analytes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(thiophen-2-yl)phenol, 95% is not yet fully understood. It is believed that the compound acts as an electron donor, donating electrons to other molecules. This can result in a variety of reactions, including oxidation, reduction, and addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(thiophen-2-yl)phenol, 95% are not yet fully understood. However, it is believed that the compound may have an effect on enzyme activity, as it has been shown to inhibit the activity of certain enzymes. In addition, it has been shown to have an effect on the activity of certain proteins.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(thiophen-2-yl)phenol, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. In addition, it is stable at room temperature and can be stored for long periods of time. However, it is important to note that the compound can be toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research involving 3-Bromo-5-(thiophen-2-yl)phenol, 95%. One possibility is to further investigate its biochemical and physiological effects, in order to better understand its potential applications in medicine and agriculture. Additionally, further research could be done to explore its potential as a catalyst in organic synthesis. Finally, it could be studied to determine its potential as a tool in the development of new analytical methods.
Synthesis Methods
3-Bromo-5-(thiophen-2-yl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of bromine with thiophene in the presence of a base such as sodium hydroxide. The reaction produces a mixture of 3-bromo-5-(thiophen-2-yl)phenol and 2-bromo-5-(thiophen-2-yl)phenol. The desired compound can be isolated by recrystallization from aqueous ethanol.
properties
IUPAC Name |
3-bromo-5-thiophen-2-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKAMYUVWAYTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686347 |
Source
|
Record name | 3-Bromo-5-(thiophen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(thiophen-2-YL)phenol | |
CAS RN |
1261924-75-7 |
Source
|
Record name | 3-Bromo-5-(thiophen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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